molecular formula C23H29N3O2 B2859615 N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955792-89-9

N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2859615
CAS No.: 955792-89-9
M. Wt: 379.504
InChI Key: IQTISDCLHOAFDR-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a 1-propyl-tetrahydroquinoline-ethyl substituent at N2. Its molecular formula is C27H31N3O2, with a molecular weight of 429.56 g/mol. The tetrahydroquinoline moiety introduces rigidity and lipophilicity, while the benzyl group may influence binding interactions in biological systems.

Properties

IUPAC Name

N'-benzyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-2-14-26-15-6-9-20-16-18(10-11-21(20)26)12-13-24-22(27)23(28)25-17-19-7-4-3-5-8-19/h3-5,7-8,10-11,16H,2,6,9,12-15,17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTISDCLHOAFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

This method, adapted from CN110041218A, employs a heterogeneous bimetallic catalyst (e.g., Pd-Cu or Rh-Fe) to facilitate the oxidative carbonylation of CO and amines. The process occurs in two stages:

Stage 1: Oxidative Carbonylation
$$
\text{CO} + \text{O}_2 + \text{Benzylamine} \xrightarrow{\text{Cat1}} \text{N1-Benzyloxalamic Acid Intermediate}
$$
Stage 2: Ammonolysis
$$
\text{Intermediate} + \text{2-(1-Propyltetrahydroquinolin-6-yl)ethylamine} \xrightarrow{\text{Cat2}} \text{Target Compound}
$$

Optimized Conditions

Parameter Value/Detail Source
Catalyst 1 Pd/Cu (1:1 molar ratio) on Al₂O₃
Catalyst 2 Ni-Co (3:1) on SiO₂
Temperature 80–100°C (Stage 1); 50–70°C (Stage 2)
Pressure 20–30 bar CO/O₂ (3:1)
Yield 68–72% (over two stages)

Advantages : High atom economy, recyclable catalysts, and scalability for industrial production.
Limitations : Requires specialized equipment for high-pressure CO/O₂ handling.

Method 2: Stepwise Oxalyl Chloride-Mediated Coupling

Reaction Pathway

This classical approach involves sequential acylation of amines with oxalyl chloride:

  • Monoacylation of Benzylamine :
    $$
    \text{Oxalyl Chloride} + \text{Benzylamine} \rightarrow \text{N1-Benzyloxalyl Chloride} + \text{HCl}
    $$
  • Coupling with Tetrahydroquinoline Derivative :
    $$
    \text{N1-Benzyloxalyl Chloride} + \text{2-(1-Propyltetrahydroquinolin-6-yl)ethylamine} \rightarrow \text{Target Compound}
    $$

Critical Parameters

Parameter Optimization Insight Source
Solvent Anhydrous THF or DCM
Base Triethylamine (2.5 equiv)
Temperature 0–5°C (Step 1); RT (Step 2)
Yield 58–65%

Side Reactions : Over-chlorination or dimerization if stoichiometry deviates.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

Method 3: Solid-Phase Synthesis with Coupling Agents

Modern Approach for High Purity

Advanced coupling agents like HATU or EDCl facilitate amide bond formation under mild conditions:

  • Activation of Oxalic Acid :
    $$
    \text{Oxalic Acid} + \text{HATU} \rightarrow \text{Active Ester}
    $$
  • Sequential Amine Coupling :
    $$
    \text{Active Ester} + \text{Benzylamine} \rightarrow \text{Intermediate}
    $$
    $$
    \text{Intermediate} + \text{Tetrahydroquinoline Amine} \rightarrow \text{Target Compound}
    $$

Performance Metrics

Coupling Agent Yield (%) Purity (HPLC) Reaction Time
HATU 75 98.5 4 h
EDCl/HOBt 70 97.2 6 h

Advantages : Reduced side reactions, suitability for parallel synthesis.
Cost Considerations : HATU is ~3× more expensive than EDCl.

Synthesis of the Tetrahydroquinoline Subunit

The 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine precursor is synthesized via:

Pictet-Spengler Cyclization

$$
\text{6-Nitroquinoline} + \text{Propylamine} \xrightarrow{\text{AcOH}} \text{1-Propyltetrahydroquinoline-6-nitro}
$$
Reduction :
$$
\text{Nitro Group} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine}
$$

Catalytic Hydrogenation

Direct hydrogenation of quinoline derivatives using PtO₂ or Rh/Al₂O₃ achieves full saturation with >90% regioselectivity.

Comparative Analysis of Methods

Metric Oxidative Carbonylation Oxalyl Chloride Solid-Phase
Scalability Industrial Lab-scale Lab-scale
Yield (%) 68–72 58–65 70–75
Purity 95–97 90–92 97–99
Cost Efficiency High Moderate Low

Recommendation : Oxidative carbonylation for bulk production; solid-phase for high-purity research quantities.

Chemical Reactions Analysis

Types of Reactions: N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has shown potential in biological studies, particularly in the modulation of enzyme activities and receptor binding. Its interactions with biological targets can be explored for therapeutic purposes.

Medicine: The compound's biological activity makes it a candidate for drug development. It can be investigated for its efficacy in treating various diseases, including neurological disorders and inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new technologies and applications.

Mechanism of Action

The mechanism by which N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved would require further research and experimentation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analog: S336 (CAS 745047-53-4)

S336, or N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, shares the oxalamide backbone but differs in substituents (Table 1). Key distinctions include:

  • N1 Substituent : S336 features a 2,4-dimethoxybenzyl group, enhancing electron-rich aromatic interactions compared to the simple benzyl group in the target compound.
  • N2 Substituent: S336 employs a pyridin-2-yl-ethyl group, introducing hydrogen-bonding capability via the pyridine nitrogen, unlike the lipophilic tetrahydroquinoline-ethyl group in the target compound.

Functional Differences :

  • 16.099) . The target compound’s receptor affinity remains uncharacterized, but its bulkier tetrahydroquinoline group may reduce compatibility with taste receptor binding pockets.
  • Physicochemical Properties: The tetrahydroquinoline moiety increases molecular weight and lipophilicity (clogP ≈ 4.5 vs.
Table 1: Structural and Functional Comparison
Parameter Target Compound S336 (CAS 745047-53-4)
Molecular Formula C27H31N3O2 C19H23N3O3
Molecular Weight 429.56 g/mol 341.41 g/mol
N1 Substituent Benzyl 2,4-Dimethoxybenzyl
N2 Substituent 1-Propyl-tetrahydroquinolin-6-yl-ethyl Pyridin-2-yl-ethyl
Receptor Activity Not reported hTAS1R1/hTAS1R3 agonist
Regulatory Status Not approved FEMA 4233, FL-no. 16.099

Broader Context of Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications ranging from flavor additives to kinase inhibitors. Key structural variables include:

  • Aromatic vs. Aliphatic Substituents : Electron-donating groups (e.g., methoxy in S336) enhance receptor binding in taste modulation, while alkyl chains (e.g., propyl in the target compound) may favor hydrophobic interactions in drug design.
  • Heterocyclic Moieties: Pyridine (S336) and tetrahydroquinoline groups influence electronic properties and 3D conformation, impacting target selectivity .

Research Findings and Methodological Considerations

  • For example, S336’s pyridin-2-yl group may adopt a planar conformation favorable for π-π stacking, whereas the tetrahydroquinoline group likely induces steric hindrance.

Q & A

Basic: What are the established synthetic pathways for N1-benzyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, and what critical reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two key steps:

Tetrahydroquinoline Core Formation : A Pictet-Spengler reaction is often employed, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the 1-propyl-1,2,3,4-tetrahydroquinoline moiety. Temperature control (0–60°C) and solvent choice (e.g., dichloromethane or methanol) are critical for regioselectivity .

Oxalamide Coupling : The tetrahydroquinoline intermediate is reacted with benzylamine derivatives via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Maintaining anhydrous conditions and precise stoichiometry (1:1.2 molar ratio) minimizes side reactions like dimerization .
Yield Optimization : Catalytic amounts of DMAP or pyridine enhance coupling efficiency, while purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the tetrahydroquinoline core (e.g., δ 1.2–1.5 ppm for propyl CH3) and benzyl group integration (δ 4.3–4.5 ppm for N-CH2) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 433.245) and detects impurities .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and stability under accelerated degradation conditions (40°C/75% RH) .

Advanced: How do structural modifications in the tetrahydroquinoline or benzyl groups affect the compound’s biological activity?

Methodological Answer:

  • Tetrahydroquinoline Modifications :
    • Propyl vs. Methyl Substituents : Propyl groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroprotective assays .
    • Positional Isomerism : 6-Substituted derivatives show 3-fold higher binding affinity to σ-1 receptors compared to 5-substituted analogs .
  • Benzyl Group Variations :
    • Electron-Withdrawing Groups (e.g., -F, -Cl): Increase metabolic stability (t1/2 > 120 min in microsomal assays) but reduce solubility .
    • Methoxy Substituents : Improve aqueous solubility (logS −3.2 → −2.8) but may reduce kinase inhibition potency (IC50 shift from 50 nM to 200 nM) .
      Validation : Parallel synthesis and SAR analysis using standardized in vitro assays (e.g., enzyme inhibition, cytotoxicity) are recommended .

Advanced: What experimental approaches are recommended to investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Pre-steady-state fluorescence assays (stopped-flow) quantify binding kinetics (kon/koff) to targets like HDAC6 or PARP1 .
  • Molecular Docking : Schrödinger Maestro or AutoDock Vina models interactions with catalytic residues (e.g., Zn²+ coordination in HDACs) .
  • Cellular Target Engagement : CETSA (Cellular Thermal Shift Assay) confirms target binding in live cells by monitoring protein thermal stability shifts .
    Contradiction Resolution : If conflicting data arise (e.g., IC50 variations between assays), validate using orthogonal methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: How can researchers address discrepancies in solubility and stability data reported for oxalamide derivatives?

Methodological Answer:

  • Solubility Optimization :
    • Co-solvent Systems : Use PEG-400 or Captisol® to enhance aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
    • Salt Formation : Hydrochloride salts improve crystallinity and stability under humid conditions .
  • Stability Studies :
    • Forced Degradation : Expose to oxidative (H2O2), acidic (0.1N HCl), and photolytic (ICH Q1B) conditions to identify degradation pathways .
    • LC-MS/MS : Quantify degradation products (e.g., hydrolysis of oxalamide to oxalic acid derivatives) .

Comparative Analysis of Structural Analogues

Compound NameStructural FeaturesKey Biological ActivityReference
N1-isobutyl-N2-(2-(1-propyl-THQ)ethyl)oxalamideIsobutyl group, propyl-THQModerate σ-1 receptor affinity (Ki = 120 nM)
N1-benzyl-N2-(pyrroloquinolinyl)oxalamidePyrroloquinoline core, benzyl groupStrong HDAC6 inhibition (IC50 = 18 nM)
N1-(3,4-difluorophenyl)-N2-(THQ-ethyl)oxalamideDifluorophenyl, THQAnticancer activity (A549 IC50 = 1.2 µM)

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